(S)-(Tetrahydrofuran-3-yl)methanol

描述

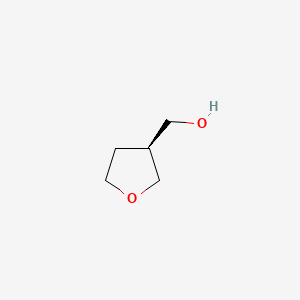

(S)-(Tetrahydrofuran-3-yl)methanol is a chiral compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of a hydroxymethyl group attached to the third carbon of the tetrahydrofuran ring, making it an important intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(Tetrahydrofuran-3-yl)methanol typically involves the reduction of the corresponding tetrahydrofuran-3-carboxylic acid or its derivatives. One common method is the reduction of tetrahydrofuran-3-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, this compound can be produced using catalytic hydrogenation of tetrahydrofuran-3-carboxylic acid derivatives. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure and temperature . The process is efficient and scalable, making it suitable for large-scale production.

化学反应分析

Types of Reactions

(S)-(Tetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Tosyl chloride (TsCl), nucleophiles such as amines or alkoxides

Major Products Formed

Oxidation: Tetrahydrofuran-3-carboxylic acid, tetrahydrofuran-3-aldehyde

Reduction: Tetrahydrofuran-3-methanol

Substitution: Tetrahydrofuran-3-yl tosylate, various substituted tetrahydrofuran derivatives

科学研究应用

(S)-(Tetrahydrofuran-3-yl)methanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

作用机制

The mechanism of action of (S)-(Tetrahydrofuran-3-yl)methanol depends on its specific application. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms . In drug synthesis, it serves as a precursor to active pharmaceutical ingredients, where its hydroxymethyl group can be modified to introduce various functional groups that enhance the drug’s efficacy and bioavailability .

相似化合物的比较

(S)-(Tetrahydrofuran-3-yl)methanol can be compared with other similar compounds, such as ®-(Tetrahydrofuran-3-yl)methanol and tetrahydrofuran-3-carboxylic acid.

®-(Tetrahydrofuran-3-yl)methanol: The enantiomer of this compound, which has the same molecular formula but a different spatial arrangement of atoms.

Tetrahydrofuran-3-carboxylic acid: A related compound with a carboxylic acid group instead of a hydroxymethyl group.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it an important intermediate in organic synthesis, and its potential for modification allows for the development of new and improved pharmaceuticals, polymers, and specialty chemicals.

生物活性

(S)-(Tetrahydrofuran-3-yl)methanol, also known as (S)-3-hydroxytetrahydrofuran, is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

- Molecular Formula : CHO

- Molar Mass : 102.13 g/mol

- Structure : The compound features a tetrahydrofuran ring with a hydroxymethyl group at the 3-position. It exists in two enantiomeric forms, with the (S)-enantiomer being of particular interest for its biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that its derivatives exhibit antiviral and anticancer properties. These activities are thought to be mediated through:

- Enzyme Inhibition : The compound acts as a substrate in biochemical assays, influencing enzyme mechanisms.

- Cellular Interaction : Its structural features allow it to interact with cellular components, potentially leading to apoptosis in cancer cells .

Antiviral Properties

Research has shown that derivatives of this compound possess antiviral activity. For instance, studies have indicated effectiveness against viral infections, suggesting its potential as a lead compound in drug development.

Anticancer Activity

Multiple studies have evaluated the anticancer properties of this compound and its derivatives:

- In Vitro Studies : Compounds derived from this compound have been tested against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). Notably, one derivative demonstrated an IC value of 0.0517 μM against A549 cells, indicating strong anticancer potential .

| Compound | Cell Line | IC Value (μM) |

|---|---|---|

| Derivative A | A549 | 0.0517 |

| Derivative B | HeLa | 0.125 |

| Derivative C | HepG2 | 0.200 |

Case Studies

- Study on Antitumor Activity : A recent study synthesized several derivatives of this compound through multicomponent reactions. These compounds exhibited notable antitumor activities across different cell lines, with selectivity indices indicating their potential for targeted cancer therapy .

- Evaluation of Toxicity : In a toxicological assessment involving F344 rats exposed to tetrahydrofuran compounds, the study reported varying incidences of hepatocellular adenoma and carcinoma. While these findings raise concerns about the safety profile of related compounds, they also highlight the need for further investigation into the therapeutic window of this compound derivatives .

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals:

- Retroviral Drugs : Its derivatives are being explored for their potential in treating viral infections.

- Chemotherapy Agents : The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in anticancer therapies.

属性

IUPAC Name |

[(3S)-oxolan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUMGYALMOCHF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654553 | |

| Record name | [(3S)-Oxolan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124391-75-9 | |

| Record name | [(3S)-Oxolan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of the stereochemistry of (S)-(Tetrahydrofuran-3-yl)methanol in the synthesis of (S)-(+)-Dinotefuran?

A1: The research article highlights the importance of stereochemistry in the synthesis of (S)-(+)-Dinotefuran. (S)-(+)-Dinotefuran is synthesized using this compound as a starting material. The specific stereochemistry of the (S)-enantiomer is crucial because it directly influences the stereochemistry of the final product, (S)-(+)-Dinotefuran []. Different enantiomers of a molecule can exhibit different biological activities, and in the case of pesticides like Dinotefuran, the (S)-enantiomer is known to be the more potent insecticide. Therefore, obtaining this compound with high enantiomeric excess (ee) is essential for producing the desired potent form of Dinotefuran.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。